molecular formula C22H22F2N4O3 B2860836 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775561-05-1

5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2860836
CAS No.: 1775561-05-1
M. Wt: 428.44
InChI Key: REETZEOROASGEY-UHFFFAOYSA-N
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Description

The compound 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (molecular formula: C₂₂H₂₂F₂N₄O₃; molecular weight: 428.44 g/mol) is a triazolone derivative characterized by a piperidine core substituted with a 2,6-difluorobenzoyl group and a 4-methoxybenzyl moiety . The structural complexity of this compound, including its fluorine and methoxy substituents, suggests tailored interactions with biological targets such as fatty acid synthase (FAS) components .

Properties

IUPAC Name

3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c1-31-16-7-5-14(6-8-16)13-28-20(25-26-22(28)30)15-9-11-27(12-10-15)21(29)19-17(23)3-2-4-18(19)24/h2-8,15H,9-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REETZEOROASGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1775561-05-1) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H22F2N4O3
  • Molecular Weight : 428.44 g/mol
  • Structure : The compound features a triazole ring fused with a piperidine moiety and substituted aromatic groups which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown:

  • Inhibition against Bacteria : Studies demonstrate moderate to strong activity against various bacterial strains. For instance, compounds with similar piperidine structures have been tested against Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Enzyme Inhibition

The compound is also investigated for its enzyme inhibitory effects:

  • Acetylcholinesterase Inhibition : Compounds bearing similar structural motifs have been identified as potent acetylcholinesterase inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound has shown strong inhibitory activity against urease, which is significant for treating infections caused by Helicobacter pylori. The IC50 values for related compounds were reported as low as 2.14 µM, indicating high potency compared to standard drugs .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Docking Studies : In silico studies reveal that the compound can effectively bind to target enzymes and receptors, which is critical for its pharmacological efficacy. The interactions are primarily due to hydrogen bonding and hydrophobic interactions facilitated by the fluorinated benzoyl and methoxybenzyl groups .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to the compound :

  • Antibacterial Screening : A series of synthesized triazole derivatives were tested against multiple bacterial strains. The results indicated that modifications in the piperidine and triazole structures significantly influenced antibacterial potency .
  • In Vivo Studies : Further research is warranted to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies suggest that its pharmacokinetic properties may support oral bioavailability, making it a candidate for further development .

Comparative Table of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Triazole Derivative AAcetylcholinesterase Inhibition0.63 ± 0.001
Triazole Derivative BUrease Inhibition2.14 ± 0.003
Triazole Derivative CAntibacterial ActivityModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine Substituents

The piperidine ring and its substituents significantly influence biological activity. Key analogues include:

GSK2194069
  • Structure : Features a cyclopropanecarbonyl group on the piperidine and a benzofuran-6-yl substituent.
  • Activity : Potent inhibitor of β-ketoacyl-ACP reductase, a critical enzyme in FAS .
  • Molecular Formula : C₂₅H₂₄N₄O₃ (MW: 428.48 g/mol).
  • Key Difference : The cyclopropanecarbonyl group may enhance metabolic stability compared to the 2,6-difluorobenzoyl group in the target compound.
BL19961
  • Structure : Substituted with a 3-fluoro-4-methoxybenzoyl group on piperidine and a 4-fluorobenzyl group.
  • Molecular Formula : C₂₂H₂₂F₂N₄O₃ (MW: 428.43 g/mol) .
  • Comparison : Despite identical molecular weight, the 3-fluoro-4-methoxy substitution likely alters target binding affinity compared to the 2,6-difluoro configuration.
IPI-9119
  • Structure : Contains a 2,6-difluorophenyl group and a tetrazole-carboxamido moiety.
  • Activity : Irreversible inhibitor of palmitoyl-ACP thioesterase, showing efficacy against prostate cancer models .
  • Molecular Formula : C₂₄H₂₀F₂N₆O₄ (MW: 494.45 g/mol).

Analogues with Modified Benzyl Groups

Substituents on the benzyl group impact solubility and target engagement:

Compounds 6f, 7a–c ()
  • Structures : Feature thiosemicarbazide or thione groups, with variations in alkyl/aryl substituents (e.g., bromophenyl, methyl, ethyl).
  • Physical Properties : Melting points range from 123°C to 175°C, with yields of 80–87% .
  • Comparison : The thione group in these compounds may enhance metal-binding capacity, diverging from the methoxybenzyl group’s role in the target compound.
BL19957–BL19963 Series ()
  • Substituents : Include bromofuroyl, dimethoxybenzoyl, and thienylcarbonyl groups.
  • Molecular Weights : 400.47–449.27 g/mol.
  • Example : BL19962 (thienylcarbonyl substituent; MW: 400.47 g/mol) shows reduced steric bulk compared to the target compound’s difluorobenzoyl group .

Activity-Based Comparison

Compound Target Enzyme/Pathway Mechanism Key Structural Feature Reference
Target Compound Fatty Acid Synthase (FAS) Potential β-ketoacyl-ACP reductase inhibition 2,6-Difluorobenzoyl, 4-methoxybenzyl
GSK2194069 β-Ketoacyl-ACP reductase Competitive inhibition Cyclopropanecarbonyl, benzofuran
TVB-2640 β-Ketoacyl-ACP synthase Allosteric modulation Cyclobutyl-methyl-triazolyl
IPI-9119 Palmitoyl-ACP thioesterase Irreversible covalent binding Tetrazole-carboxamido

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2,6-difluorobenzoyl group in the target compound likely increases lipophilicity compared to analogues with polar substituents (e.g., BL19962’s thienyl group) .
  • Metabolic Stability: Fluorine atoms may reduce oxidative metabolism, enhancing half-life relative to non-fluorinated analogues like GSK2194069 .
  • Synthetic Feasibility : Yields for the target compound’s analogues range from 80–87%, suggesting robust synthetic routes despite structural complexity .

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